![molecular formula C25H24F3NO2 B12300640 2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol](/img/structure/B12300640.png)
2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol is a complex organic compound that features a pyrrolidine ring, a hydroxydiphenylmethyl group, and a trifluoromethylphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Hydroxydiphenylmethyl Group: This step may involve the reaction of the pyrrolidine derivative with a diphenylmethanol derivative under acidic or basic conditions.
Attachment of the Trifluoromethylphenol Moiety: This can be done through a nucleophilic substitution reaction where the trifluoromethylphenol is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the pyrrolidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution could result in a compound with a different functional group in place of the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: May be used in studies involving enzyme interactions.
Medicine
Therapeutics: Possible use in the development of new therapeutic agents.
Diagnostics: Could be used in the design of diagnostic tools.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Use as a precursor in the production of other chemicals.
Wirkmechanismus
The mechanism of action of ®-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to a therapeutic effect. The pathways involved would include binding to the active site of the target molecule and inducing conformational changes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-methylphenol: Similar structure but lacks the trifluoromethyl group.
®-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-chlorophenol: Similar structure but has a chlorine atom instead of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ®-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C25H24F3NO2 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
2-[[2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C25H24F3NO2/c26-25(27,28)21-14-7-9-18(23(21)30)17-29-16-8-15-22(29)24(31,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-7,9-14,22,30-31H,8,15-17H2 |
InChI-Schlüssel |
PXTJYUCVGRMOBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)CC2=C(C(=CC=C2)C(F)(F)F)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-[[2-[5-[5-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B12300559.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12300561.png)
![5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12300567.png)
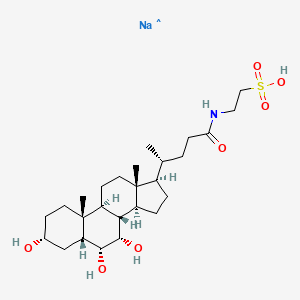
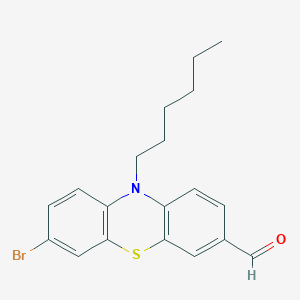

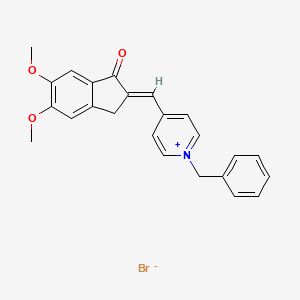
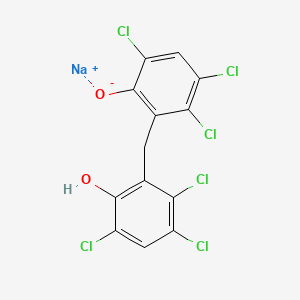

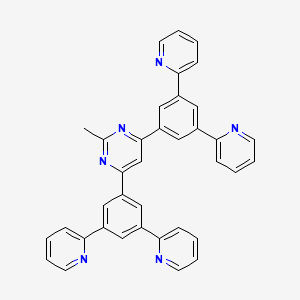
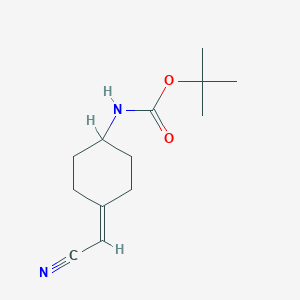
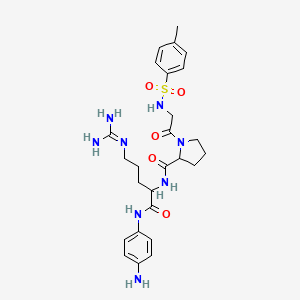
![N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B12300622.png)
![3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane](/img/structure/B12300638.png)
